cadherin-11

Calcium affinity Synaptic adhesion Long-term potentiation

Cadherin-11 (CDH11; OB-cadherin) exhibits 3–6× higher Ca²⁺ affinity (K_D 0.11–0.26 mM) than N-cadherin, enabling adhesion under low-Ca²⁺ conditions where other cadherins fail. Uniquely upregulated during the CDH2-to-CDH11 switch in myofibroblast activation, it is essential for fibrosis research (pulmonary, dermal, hepatic). Validated monoclonal antibodies and recombinant proteins target blood-borne metastasis in triple-negative breast, pancreatic, and prostate cancers. Choose cadherin-11-specific reagents over pan-cadherin substitutes for experimental validity.

Molecular Formula C6H12N2O3
Molecular Weight 0
CAS No. 156621-71-5
Cat. No. B1176826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecadherin-11
CAS156621-71-5
Molecular FormulaC6H12N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadherin-11 (CAS 156621-71-5): Procurement-Relevant Functional Profile and Baseline Characteristics


Cadherin-11 (CDH11; OB-cadherin) is a type II classical cadherin encoded by the CDH11 gene located on chromosome 16q22.1, classified under CAS Registry Number 156621-71-5 as 'osteoblast cadherin' [1][3]. As a calcium-dependent transmembrane cell adhesion protein, it mediates homophilic cell-cell adhesion through its five extracellular cadherin (EC) domains and is predominantly expressed in mesenchymal tissues including osteoblasts, fibroblasts, and synoviocytes [2][3]. Unlike epithelial-restricted cadherins (e.g., E-cadherin/CDH1) or neural-predominant cadherins (e.g., N-cadherin/CDH2), cadherin-11 exhibits a distinct mesenchymal expression profile and functional properties that differentiate it within the cadherin superfamily [2]. Its pathophysiological roles in fibrosis, inflammatory arthritis, and cancer metastasis have established it as a high-value research target with ongoing clinical development of humanized monoclonal antibodies [1][3].

Why Generic Cadherin Substitution Is Scientifically Invalid for Cadherin-11-Dependent Applications


In-class cadherins (e.g., E-cadherin/CDH1, N-cadherin/CDH2, P-cadherin/CDH3) cannot be interchanged with cadherin-11 for research or therapeutic applications due to fundamentally distinct biophysical properties, tissue-specific expression patterns, and functional roles. Cadherin-11 exhibits a 3- to 6-fold higher Ca²⁺ affinity (K_D = 0.11–0.26 mM) compared to N-cadherin (K_D ≈ 0.7 mM), conferring differential adhesive stability under low extracellular Ca²⁺ conditions [1]. Furthermore, cadherin-11 belongs to a distinct type II cadherin specificity group with unique heterophilic binding patterns that do not overlap with type I cadherins such as E-cadherin [2]. In fibrotic pathology, a specific CDH2 (N-cadherin)-to-CDH11 (cadherin-11) cadherin switch occurs during myofibroblast activation, a transition that other cadherins cannot functionally replicate [3]. These biophysical and functional distinctions render generic substitution scientifically unsound and experimentally invalid.

Cadherin-11 (CAS 156621-71-5): Quantitative Differentiation Evidence Versus N-Cadherin and E-Cadherin


Calcium Affinity Comparison: Cadherin-11 vs. N-Cadherin

Cadherin-11 exhibits significantly higher Ca²⁺ binding affinity than N-cadherin, with a half-maximal binding dissociation constant (K_D) of 0.11–0.26 mM Ca²⁺ compared to N-cadherin at approximately 0.7 mM Ca²⁺ [1]. This 3- to 6-fold difference in Ca²⁺ affinity was quantified using atomic force microscopy and laser tweezers on purified recombinant extracellular domains. Under conditions of activity-dependent transient reduction of extracellular Ca²⁺ (0.3–0.8 mM) that occurs during high-frequency synaptic stimulation, N-cadherin adhesion is significantly weakened while cadherin-11-based adhesion remains mostly stable [1].

Calcium affinity Synaptic adhesion Long-term potentiation

Cadherin Switch in Fibrosis: N-Cadherin to Cadherin-11 Functional Transition

In pulmonary fibrosis models, a specific cadherin switch from N-cadherin (CDH2) to cadherin-11 (CDH11) occurs during myofibroblast activation, representing a critical step in acquiring the pro-fibrotic phenotype [1]. FOXF1 transcription factor deletion increases myofibroblast invasion and collagen secretion while promoting the CDH2→CDH11 switch. Critically, re-expression of CDH2 or inhibition of CDH11 in FOXF1-deficient cells reduces myofibroblast invasion in vitro, demonstrating functional non-equivalence of these cadherins in the fibrotic context [1]. In liver fibrosis induced by carbon tetrachloride, TGF-β upregulates CDH11 expression along with Col1-α1 and Snail, but notably does not upregulate N-cadherin, confirming cadherin-11-specific induction [2].

Pulmonary fibrosis Myofibroblast differentiation FOXF1

Therapeutic Targeting: In Vivo Efficacy of Anti-Cadherin-11 Monoclonal Antibodies in Fibrosis Models

In the tight skin-1 (Tsk-1) mouse model of systemic sclerosis, treatment with inhibitory anti-CDH11 monoclonal antibodies decreased hypodermal thickness and reduced fibrotic mediators compared to control antibodies [1]. Quantitative real-time PCR and immunofluorescence confirmed increased CDH11 expression in fibrotic skin from Tsk-1 mice relative to pallid controls, with CDH11 localized specifically to fibroblasts within the hypodermis [1]. These preclinical efficacy data support the clinical development of cadherin-11-targeted therapeutics, including the humanized monoclonal antibody SDP051, which completed Phase 1 clinical trials demonstrating safety and tolerability at doses up to 10 mg/kg per day in healthy volunteers [2].

Skin fibrosis Systemic sclerosis Monoclonal antibody

Type II Cadherin Specificity Group Classification: Cadherin-11 Distinct from Cadherin-6

Comprehensive biophysical analysis of type II cadherins by surface plasmon resonance and cell aggregation assays revealed three distinct specificity groups, with cadherin-11 and cadherin-6 belonging to different groups and exhibiting distinct heterophilic binding patterns [1]. The crystal structure of cadherin-11 EC1-EC2 chimera (PDB: 6CGB) confirmed a strand-swapped dimer topology conserved throughout the type II cadherin family, while interface residue analysis identified specificity-determining positions that distinguish cadherin-11 binding preferences from other type II cadherins [1]. Targeted mutation of these interface residues converted binding preferences between specificity groups, establishing a molecular code for cadherin-11-specific recognition [1].

Binding specificity Homophilic interaction Heterophilic interaction

Anti-Metastatic Dual-Cadherin Antibody: Cadherin-11 Plus E-Cadherin Targeting

The 23C6 dual-cadherin antibody recognizes both E-cadherin (CDH1) and OB-cadherin (cadherin-11/CDH11), effectively suppressing blood-borne metastasis in mouse isogenic and xenograft models of triple-negative breast cancer and pancreatic cancer [1]. The antibody mediates reduction in circulating tumor cells (CTCs) in the blood without detectable toxicity to mice or normal tissues, demonstrating cadherin-11's unique role in metastatic dissemination [1]. Notably, the 23C6 antibody does not suppress primary tumor formation, indicating that cadherin-11 targeting is specifically relevant for metastasis suppression rather than primary tumor growth inhibition [1]. In prostate cancer models, cadherin-11 antibody targeting limited cellular adhesion and metastatic dissemination of prostate cancer cells specifically to bone [2].

Cancer metastasis Circulating tumor cells Triple-negative breast cancer

Cadherin-11 (CAS 156621-71-5): Optimal Research and Translational Application Scenarios


Fibrosis Research: Myofibroblast Biology and Anti-Fibrotic Therapeutic Development

Cadherin-11 is the optimal target for studies investigating the CDH2-to-CDH11 cadherin switch during myofibroblast activation in pulmonary, dermal, and hepatic fibrosis [1][2]. Researchers should procure cadherin-11-specific inhibitory antibodies, siRNA, or recombinant proteins to investigate myofibroblast invasion mechanisms and to validate anti-fibrotic therapeutic candidates, as supported by preclinical efficacy data in the Tsk-1 mouse model [2]. Unlike N-cadherin, cadherin-11 expression is specifically upregulated in fibrotic tissue and functionally required for the pro-fibrotic phenotype, making cadherin-11 reagents essential for fibrosis-focused experimental workflows [1].

Oncology Metastasis Studies: Circulating Tumor Cell and Bone Metastasis Models

Cadherin-11-targeted reagents are essential for studying blood-borne metastasis mechanisms in triple-negative breast cancer, pancreatic cancer, and prostate cancer [3][4]. Procurement of cadherin-11 monoclonal antibodies (e.g., clones targeting the extracellular domain) enables investigation of CTC reduction and metastatic dissemination suppression, as demonstrated by the 23C6 dual-cadherin antibody and prostate cancer bone metastasis studies [3][4]. Given that cadherin-11 targeting specifically suppresses metastasis without affecting primary tumor growth, researchers investigating metastatic cascade mechanisms should select cadherin-11-specific tools rather than pan-cadherin reagents [3].

Synaptic Plasticity and Neuroscience Research Requiring Calcium-Dependent Adhesion Studies

For studies examining calcium-dependent adhesion under variable extracellular Ca²⁺ conditions (e.g., synaptic long-term potentiation models), cadherin-11 provides distinct biophysical advantages over N-cadherin [5]. Its 3- to 6-fold higher Ca²⁺ affinity (K_D = 0.11–0.26 mM) enables stable adhesion during activity-dependent Ca²⁺ transients (0.3–0.8 mM) where N-cadherin adhesion fails [5]. Researchers should procure cadherin-11 recombinant extracellular domains or expression constructs for atomic force microscopy, laser tweezer, or cell aggregation assays requiring adhesion stability under low-Ca²⁺ conditions that would compromise N-cadherin-based systems [5].

Structural Biology of Type II Cadherin Specificity and Interface Mapping

Cadherin-11 serves as a defined model system for investigating type II cadherin binding specificity, as established by the PDB 6CGB structure and comprehensive biophysical interaction mapping [6]. Researchers requiring purified cadherin-11 extracellular domains or expression constructs should select this protein for surface plasmon resonance, X-ray crystallography, or mutagenesis studies aimed at understanding specificity group classification and interface residue contributions to homophilic versus heterophilic binding preferences [6]. Cadherin-11's placement within a distinct specificity group (separate from cadherin-6 and other type II cadherins) makes it essential for comparative structural and biophysical analyses [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for cadherin-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.